(S)-(-)-Verapamil Hydrochloride
Übersicht
Beschreibung
(-)-Verapamil Hydrochloride: is a pharmaceutical compound widely used as a calcium channel blocker. It is primarily employed in the treatment of cardiovascular conditions such as hypertension, angina pectoris, and certain types of arrhythmias. The compound works by inhibiting the influx of calcium ions into cardiac and smooth muscle cells, leading to relaxation and dilation of blood vessels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Verapamil Hydrochloride involves several steps, starting from the appropriate chiral precursor. The key steps include the formation of the verapamil core structure through a series of organic reactions such as alkylation, acylation, and reduction. The final step involves the conversion of the free base to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of (-)-Verapamil Hydrochloride typically involves large-scale organic synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: (-)-Verapamil Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The aromatic ring in (-)-Verapamil Hydrochloride can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of verapamil N-oxide, while reduction can yield various reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (-)-Verapamil Hydrochloride is used as a reference compound in analytical studies and as a starting material for the synthesis of novel derivatives with potential therapeutic applications.
Biology: In biological research, the compound is used to study calcium channel function and its role in cellular processes. It is also employed in experiments to investigate the effects of calcium channel blockers on various physiological and pathological conditions.
Medicine: Medically, (-)-Verapamil Hydrochloride is extensively used in the treatment of cardiovascular diseases. It is also being explored for its potential use in treating other conditions such as migraine and certain psychiatric disorders.
Industry: In the pharmaceutical industry, (-)-Verapamil Hydrochloride is a key ingredient in the formulation of various cardiovascular drugs. It is also used in the development of new drug delivery systems and formulations.
Wirkmechanismus
Molecular Targets and Pathways: (-)-Verapamil Hydrochloride exerts its effects by blocking L-type calcium channels in cardiac and smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to decreased intracellular calcium levels. As a result, there is a reduction in muscle contraction, leading to vasodilation and decreased heart rate. The compound also affects the conduction of electrical impulses in the heart, making it effective in treating arrhythmias.
Vergleich Mit ähnlichen Verbindungen
Diltiazem Hydrochloride: Another calcium channel blocker with similar cardiovascular effects.
Nifedipine: A dihydropyridine calcium channel blocker used primarily for hypertension and angina.
Amlodipine: A long-acting calcium channel blocker used for hypertension and angina.
Uniqueness: (-)-Verapamil Hydrochloride is unique in its ability to effectively treat both hypertension and arrhythmias due to its specific action on L-type calcium channels. Unlike some other calcium channel blockers, it has a significant effect on cardiac conduction, making it particularly useful in managing arrhythmias.
Biologische Aktivität
(S)-(-)-Verapamil hydrochloride is a calcium channel blocker primarily used for the treatment of hypertension, angina, and certain arrhythmias. This compound exhibits significant biological activity beyond its cardiovascular applications, including interactions with various cellular mechanisms and potential therapeutic uses in infectious diseases. This article explores the biological activity of this compound, supported by data tables, case studies, and recent research findings.
Pharmacological Profile
Mechanism of Action
(S)-(-)-Verapamil acts by inhibiting L-type calcium channels, leading to decreased intracellular calcium levels. This action results in vasodilation, reduced heart rate, and decreased myocardial contractility. The compound is also known to affect other ion channels and transporters, which contributes to its diverse pharmacological effects.
Pharmacokinetics
The pharmacokinetics of (S)-(-)-Verapamil are characterized by its extensive tissue distribution and metabolism. Studies have shown that verapamil is highly concentrated in tissues such as the lungs, with tissue concentrations significantly higher than plasma levels. For example, one study indicated that verapamil concentrations in lung tissue could be 40-fold greater than those in plasma .
Biological Activities Beyond Cardiovascular Effects
Antimycobacterial Activity
Recent research has highlighted the role of (S)-(-)-Verapamil in combating Mycobacterium tuberculosis (Mtb). Verapamil has been shown to inhibit drug efflux pumps in Mtb, enhancing the efficacy of standard antitubercular therapies. In a dose-finding study, verapamil was administered alongside rifampin, showing a significant reduction in Mtb tolerance .
Dosage Group | Median AUC (0–12h) | IQR |
---|---|---|
120 mg BD | 60.5 ng.hr/mL | 38.5 – 102 |
240 mg BD | 349 ng.hr/mL | 319.5 – 445.5 |
360 mg BD | 903 ng.hr/mL | 443 – 1298 |
This table summarizes the pharmacokinetic data from participants receiving different dosages of verapamil .
Cancer Risk Associations
Research has also investigated potential associations between verapamil use and cancer risk. A well-designed cohort study indicated an increased risk of lymphatic and hematopoietic cancers associated with long-term exposure to verapamil. The relative risk for lymphatic cancer was reported as RR=7.84 (95% CI=1.66-37.0), suggesting a significant correlation that warrants further investigation into the mechanisms involved .
Case Studies
Case of Verapamil Overdose
A notable case involved a patient who ingested a massive dose of sustained-release verapamil (14,400 mg) with subsequent rapid deterioration in hemodynamic status. Despite aggressive supportive treatment including vasopressors and high-dose insulin therapy, the patient succumbed within 24 hours due to severe hypotension and bradycardia attributed to the overdose . This case underscores the critical nature of monitoring and managing verapamil toxicity effectively.
Research Findings
In Vitro and In Vivo Studies
Recent studies have demonstrated that formulations containing verapamil can achieve sustained therapeutic levels while minimizing side effects. For instance, a novel solid foam formulation was developed that maintained plasma levels within therapeutic ranges for extended periods . Such innovations may enhance patient adherence by reducing dosing frequency.
Eigenschaften
IUPAC Name |
(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/t27-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQPXTMNIUCOSY-YCBFMBTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36622-28-3 | |
Record name | (-)-Verapamil hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36622-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Verapamil hydrochloride, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036622283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-[3-cyano-3-(3,4-dimethoxyphenyl)hex-6-yl][2-(3,4-dimethoxyphenyl)ethyl]methylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.286 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VERAPAMIL HYDROCHLORIDE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5002H7B3FO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.